molecular formula C26H24N2O4 B2889200 N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887892-91-3

N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2889200
CAS No.: 887892-91-3
M. Wt: 428.488
InChI Key: MUHNUXIICQMQEG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS: 887874-49-9) is a benzofuran-based carboxamide derivative with a molecular formula of C₂₆H₂₄N₂O₄ and a molecular weight of 428.5 g/mol . Its structure features:

  • A benzofuran core substituted at the 3-position with a 4-phenylbutanamido group.
  • A carboxamide moiety at the 2-position linked to a 2-methoxyphenyl group.

While detailed pharmacological data for this compound are unavailable in the provided evidence, its structural design aligns with benzofuran carboxamides studied for therapeutic applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-31-22-16-8-6-14-20(22)27-26(30)25-24(19-13-5-7-15-21(19)32-25)28-23(29)17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNUXIICQMQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzofuran derivatives. The general structure can be represented as follows:

C24H25N3O3\text{C}_{24}\text{H}_{25}\text{N}_{3}\text{O}_{3}

This compound features a benzofuran core with substituents that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit various anticancer properties. For instance, related compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study focusing on a similar benzofuran derivative demonstrated its ability to suppress the migration and invasion of hepatocellular carcinoma (HCC) cells by modulating the expression of integrins and epithelial-mesenchymal transition markers .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCancer TypeMechanism of ActionReference
BMBFHCCInhibition of integrin α7; downregulation of EMT markers
Compound 8LeishmaniasisInduces ROS production; triggers apoptosis

Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, which can lead to cancer cell death.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cancer metastasis, such as the FAK/AKT pathway, which is crucial for cell migration and survival.

Study on Hepatocellular Carcinoma

A significant study explored the effects of a related benzofuran derivative on HCC cells. The findings revealed that treatment with the compound resulted in:

  • Reduced Migration : The Boyden chamber assay indicated significant suppression of Huh7 cell migration at concentrations as low as 1 μM.
  • Altered Protein Expression : The treatment upregulated E-cadherin while downregulating vimentin and MMP9, indicating a reversal of epithelial-mesenchymal transition .

Leishmanicidal Activity

Another study investigated a structurally similar compound's effect on Leishmania mexicana. It was found that the compound significantly reduced parasite load in an experimental model, highlighting its potential use in treating leishmaniasis through mechanisms involving oxidative stress and apoptosis induction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzofuran Carboxamide Derivatives

Compound A : (S/R)-6-(4-(4-Bromo-3-Fluorophenyl)-2-Oxoooxazolidin-3-Yl)-5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide
  • Key Features: Incorporates a cyclopropyl group at position 5 and a fluorophenyl substituent at position 2. The oxazolidinone ring introduces conformational rigidity.
  • Comparison : The 2-fluorophenyl group enhances electronic effects compared to the 2-methoxyphenyl group in the target compound. Cyclopropyl substitution may improve metabolic stability .
Compound B : 6-(N-(4-Amino-3-(Trifluoromethyl)Phenyl)Methylsulfonamido)-5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide
  • Key Features : Contains a trifluoromethyl group and methylsulfonamido substituent.
  • Comparison : The trifluoromethyl group increases electronegativity and bioavailability, while the methylsulfonamido moiety may enhance solubility compared to the 4-phenylbutanamido group .
Compound C : 3-(2-([1,1'-Biphenyl]-4-Yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide (CAS: 887882-13-5)
  • Key Features : Substituted with a biphenyl acetamido group and 3-fluorophenyl carboxamide.

Substituted Benzofuran Derivatives with Varied Pharmacophores

N-Methoxy-7-(4-Methoxybenzyl)-N-Methyl-Benzofuran-2-Carboxamide (Compound 22)
  • Key Features : Features a methoxybenzyl group at position 7 and an N-methoxy-N-methyl carboxamide.
  • Comparison : The N-methoxy group may reduce hydrolysis susceptibility, while the methoxybenzyl substituent could alter cytochrome P450 interactions .
N-((Pyridin-4-Yl)Methyl)Benzofuran-2-Carboxamide Derivatives
  • Key Features : Modified with pyridinium salts to enhance cholinesterase inhibitory activity.
  • Comparison : The charged pyridinium moiety improves water solubility and enzyme binding, a strategy absent in the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound Compound B Compound C (CAS: 887882-13-5)
Molecular Weight 428.5 g/mol 523.5 g/mol (estimated) 464.5 g/mol
Key Substituents 4-Phenylbutanamido, 2-MeOPh CF₃, MeSO₂NH Biphenyl acetamido, 3-FPh
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 ~4.8
Therapeutic Potential Undocumented Antiviral (hypothesized) Enzyme inhibition

Preparation Methods

Synthesis of Benzofuran-2-Carboxylic Acid Derivatives

The benzofuran core is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, O-alkylation of 2-hydroxyacetophenone with ethyl bromoacetate, followed by acid-catalyzed cyclization, yields ethyl benzofuran-2-carboxylate. Subsequent hydrolysis with aqueous NaOH produces benzofuran-2-carboxylic acid, which is activated as an acid chloride (e.g., using thionyl chloride) for amidation.

Introduction of the 4-Phenylbutanamido Group

4-Phenylbutanoyl chloride is prepared by treating 4-phenylbutanoic acid with thionyl chloride. Reacting this acyl chloride with 3-aminobenzofuran-2-carboxamide under basic conditions (e.g., triethylamine in dichloromethane) affords the 3-(4-phenylbutanamido) intermediate. Optimal yields (75–85%) are achieved at 0–5°C to minimize side reactions.

Coupling with 2-Methoxyaniline

The final step involves coupling the activated benzofuran-2-carboxylic acid (e.g., as a mixed anhydride or using coupling agents like HATU) with 2-methoxyaniline. A representative procedure from patent literature utilizes:

  • HATU (1.1 equiv) as the coupling agent
  • DIPEA (3.0 equiv) as the base
  • DMF as the solvent
  • Reaction at room temperature for 12 hours

This method reports isolated yields of 68–72% after purification by column chromatography.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods are advantageous for scalable synthesis. A patented protocol describes immobilizing benzofuran-2-carboxylic acid on Wang resin via ester linkage. Sequential on-resin reactions then introduce the 4-phenylbutanamido group (using HBTU/DIEA activation) and 2-methoxyphenylamine. Cleavage with TFA/H₂O (95:5) liberates the target compound with ≥90% purity by HPLC.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric hindrance : Bulky substituents on the benzofuran ring reduce coupling efficiency. For example, ortho-substituted aryl groups in analogous compounds decrease yields by 15–20%.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switching to THF or EtOAc improves isolability at the cost of reaction rate.

Scalability and Cost

  • Coupling agents : HATU offers high efficiency but is cost-prohibitive for large-scale synthesis. EDCl/HOBt combinations provide a economical alternative, albeit with longer reaction times.
  • Catalytic systems : Iodine-catalyzed methods reduce reliance on expensive metals but require rigorous temperature control.

Q & A

Q. Basic: What are the key synthetic steps and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Amide bond formation between the benzofuran core and 4-phenylbutanoic acid derivative.
  • Protection/deprotection strategies for sensitive functional groups (e.g., methoxy groups). Critical parameters include temperature control (e.g., reflux vs. room temperature), solvent selection (polar aprotic solvents like DMF for amidation), and inert atmosphere (N₂/Ar) to prevent oxidation . Yield optimization requires monitoring intermediates via TLC/HPLC and purification via column chromatography .

Q. Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Use Design of Experiments (DoE) to test variables:

  • Catalyst loading (e.g., HATU vs. EDC for amidation efficiency).
  • Solvent polarity (DMF vs. acetonitrile for solubility vs. reaction rate).
  • Reaction time (kinetic studies to identify side-product thresholds). Advanced purification (e.g., preparative HPLC) and real-time FTIR monitoring can resolve competing pathways .

II. Analytical Characterization

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm) and benzofuran aromatic signals.
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Q. Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Combine 2D NMR (COSY, NOESY) to assign stereochemistry and X-ray diffraction for solid-state conformation. DFT calculations (e.g., Gaussian) can model electronic environments to reconcile discrepancies between experimental and theoretical spectra .

III. Biological Activity and Mechanisms

Q. Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Binding assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., kinases, GPCRs).
  • Cell viability assays : MTT/WST-1 for anticancer activity (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition) .

Q. Advanced: How can the mechanism of action be elucidated at the molecular level?

  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to identify binding pockets.
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability (e.g., RMSD plots).
  • SAR studies : Compare analogs with modified substituents (e.g., methoxy vs. ethoxy) to map pharmacophores .

IV. Chemical Reactivity and Stability

Q. Basic: What functional groups dominate its reactivity?

  • Amide group : Susceptible to hydrolysis under acidic/basic conditions.
  • Benzofuran core : Prone to electrophilic substitution (e.g., nitration).
  • Methoxyphenyl group : Stabilizes aromaticity but can undergo demethylation .

Q. Advanced: How do substituents influence stability under physiological conditions?

  • pH-dependent stability : Use accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C).
  • Metabolite profiling : LC-MS/MS to identify oxidation/reduction byproducts (e.g., nitro to amine conversion).
  • Computational predictions : ADMET predictors (e.g., SwissADME) for logP and metabolic liability .

Data Interpretation and Reproducibility

Q. Basic: How should researchers address solubility discrepancies in bioassays?

  • Solvent screening : Test DMSO, cyclodextrin complexes, or PEG formulations.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to improve aqueous solubility .

Q. Advanced: What strategies resolve conflicting bioactivity data across labs?

  • Orthogonal assays : Validate SPR results with isothermal titration calorimetry (ITC).
  • Blinded replicates : Eliminate batch-to-batch variability in compound synthesis.
  • Open-data platforms : Share raw datasets (e.g., PubChem BioAssay) for meta-analysis .

VI. Computational and Predictive Modeling

Q. Basic: How can pharmacokinetics (PK) be predicted computationally?

  • ADME tools : Use pkCSM or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • LogP calculations : Predict lipid solubility via fragment-based methods (e.g., XLogP3) .

Q. Advanced: What in silico methods improve target prediction accuracy?

  • Phylogenetic analysis : Identify conserved binding sites across homologs.
  • Ensemble docking : Combine AutoDock Vina and Glide for consensus scoring.
  • Machine learning : Train models on ChEMBL bioactivity data for off-target profiling .

VII. Toxicity and Safety Profiling

Q. Basic: What in vitro models assess acute toxicity?

  • Hepatotoxicity : HepG2 cell viability assays.
  • Genotoxicity : Ames test for mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assays .

Q. Advanced: How can in silico tools predict long-term toxicity?

  • ProTox-II : Predict organ-specific toxicity (e.g., nephrotoxicity).
  • DEREK Nexus : Flag structural alerts (e.g., reactive metabolites).
  • QSAR models : Corrogate toxicity with electronic descriptors (e.g., HOMO-LUMO gap) .

VIII. Structure-Activity Relationship (SAR) Studies

Q. Basic: Which structural features correlate with enhanced bioactivity?

  • Methoxyphenyl group : Enhances lipophilicity and target binding.
  • Benzofuran core : Stabilizes π-π interactions with aromatic residues.
  • Butanamido linker : Balances rigidity and conformational flexibility .

Q. Advanced: How can SAR guide the design of derivatives with improved potency?

  • Fragment-based drug design : Replace butanamido with sulfonamide for H-bonding.
  • Bioisosteric replacement : Substitute benzofuran with indole to modulate solubility.
  • Combinatorial libraries : Synthesize analogs via parallel synthesis for high-throughput screening .

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